Nitrofurazone-13C,15N2

Food Safety Veterinary Drug Residue Isotope Dilution Mass Spectrometry

Nitrofurazone-13C,15N2 is a stable isotope-labeled internal standard specifically designed to overcome the analytical biases of unlabeled or deuterated analogs in nitrofuran residue analysis. It ensures precise co-elution with the native analyte, eliminating differential matrix effects and achieving the sub-μg/kg detection limits mandated by Commission Decision 2002/657/EC. - Enables exact-matching isotope dilution mass spectrometry (IDMS) for a relative expanded uncertainty of ≤3%. - Produced at ≥99% chemical purity with isotopic enrichment ≥99 atom% 13C,15N. - Supports regulatory compliance in food testing laboratories under EU NRCP and USDA FSIS programs.

Molecular Formula C6H6N4O4
Molecular Weight 201.12 g/mol
CAS No. 1217220-85-3
Cat. No. B565174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNitrofurazone-13C,15N2
CAS1217220-85-3
Synonyms2-[(5-Nitro-2-furanyl)methylene]hydrazinecarboxamide-13C,15N2;  (5-Nitro-2-furfurylidenamino)urea-13C,15N2;  1-(5-Nitro-2-furfurylidene)semicarbazide_x000B_-13C,15N2;  Aldomycin-13C,15N2;  Alfucin-13C,15N2;  Amifur-13C,15N2;  Babrocid-13C,15N2;  Chemofuran-13C,15
Molecular FormulaC6H6N4O4
Molecular Weight201.12 g/mol
Structural Identifiers
SMILESC1=C(OC(=C1)[N+](=O)[O-])C=NNC(=O)N
InChIInChI=1S/C6H6N4O4/c7-6(11)9-8-3-4-1-2-5(14-4)10(12)13/h1-3H,(H3,7,9,11)/b8-3+/i6+1,8+1,9+1
InChIKeyIAIWVQXQOWNYOU-LTGGZAIESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 66 °F (NTP, 1992)
1 G IN 4200 ML WATER, 590 ML ALC, 350 ML PROPYLENE GLYCOL;  SOL IN POLYETHYLENE GLYCOL MIXT UP TO ABOUT 1%;  PRACTICALLY INSOL IN CHLOROFORM & ETHER
SOL IN ALKALINE SOLN
2.68e-01 g/L

Nitrofurazone-13C,15N2 (CAS 1217220-85-3): A Stable Isotope-Labeled Internal Standard for High-Precision Nitrofuran Residue Quantification


Nitrofurazone-13C,15N2 (CAS 1217220-85-3) is a stable isotope-labeled analog of the nitrofuran antibiotic nitrofurazone, incorporating one 13C atom and two 15N atoms . It belongs to the class of nitrofuran veterinary drugs, which are prohibited for use in food-producing animals due to carcinogenic and mutagenic concerns [1]. This compound is specifically manufactured as an internal standard (IS) for isotope dilution mass spectrometry (IDMS) applications, enabling accurate quantification of nitrofurazone metabolites (primarily semicarbazide, SEM) in complex biological matrices [2][3].

Why Unlabeled Nitrofurazone or Deuterated Analogs Are Insufficient: The Critical Need for Nitrofurazone-13C,15N2 in Regulated Residue Analysis


The direct substitution of unlabeled nitrofurazone or its deuterated internal standard (d4-NBA derivative) for Nitrofurazone-13C,15N2 in regulatory nitrofuran residue analysis introduces significant analytical bias and fails to meet the stringent performance criteria mandated by bodies such as the European Union. Unlabeled compounds cannot correct for variable extraction recovery or LC-MS/MS ion suppression/enhancement (matrix effects) [1]. While deuterated (²H) analogs are an improvement, they are known to exhibit chromatographic retention time shifts relative to the native analyte due to differences in physicochemical properties (e.g., lipophilicity), leading to differential matrix effects and compromised quantification accuracy [2]. Nitrofurazone-13C,15N2, incorporating 13C and 15N isotopes, co-elutes precisely with the target analyte, ensuring identical behavior throughout sample preparation and ionization. This exact co-elution is a prerequisite for achieving the ≤3% relative expanded uncertainty and sub-μg/kg detection limits required for official control laboratories and reference method development [3][4].

Quantitative Differentiation of Nitrofurazone-13C,15N2: Evidence-Based Selection Criteria for High-Accuracy LC-MS/MS Methods


Analytical Precision: Relative Expanded Uncertainty Achieved with Nitrofurazone-13C,15N2 as Internal Standard

In an optimized isotope dilution LC-MS/MS reference method for nitrofuran metabolites in chicken meat, the use of a 13C,15N-labeled internal standard (IS) for each metabolite, including the one derived from nitrofurazone, resulted in a relative expanded uncertainty of 3% for measurements in the 0.5–3 μg/kg range [1]. This is a key performance metric differentiating it from methods using non-isotopically labeled IS or external calibration, which typically yield higher uncertainties due to uncorrected matrix effects and recovery losses [1][2].

Food Safety Veterinary Drug Residue Isotope Dilution Mass Spectrometry

Limit of Quantification (LOQ) for Nitrofurazone Metabolite (Semicarbazide) Using Isotope Dilution LC-MS/MS

The application of an isotope-labeled internal standard (including the nitrofurazone analog) in a validated LC-MS/MS method enabled a limit of quantification (LOQ) for nitrofuran metabolites in meat of 0.3 μg/kg [1]. This LOQ is well below the European Union's Minimum Required Performance Limit (MRPL) of 1 μg/kg for nitrofuran residues in food of animal origin [2]. In contrast, methods lacking a properly matched isotopic internal standard may struggle to reliably achieve and validate a sub-μg/kg LOQ due to unmanaged matrix-induced ion suppression [3].

Food Safety Regulatory Compliance LC-MS/MS Method Validation

Isotopic Enrichment and Chemical Purity: Vendor-Specified Quality Metrics for Nitrofurazone-13C,15N2

Vendor specifications for Nitrofurazone-13C,15N2 (CAS 1217220-85-3) demonstrate a high level of isotopic enrichment and chemical purity, which are critical for minimizing analytical bias in isotope dilution calculations. One vendor (WITEGA) reports an isotopic purity of 99.7 atom% 13C and 15N, with an HPLC purity exceeding 99.0% . Another vendor (MedChemExpress) reports an HPLC purity of 99.56% . In comparison, the unlabeled Nitrofurazone USP Reference Standard specifies an assay of 98.0–102.0% [1]. The certified high isotopic enrichment (>99.5%) ensures that the contribution of the internal standard to the unlabeled analyte signal (and vice versa) is negligible, which is a requirement for the validity of the isotope dilution equation and for achieving high precision .

Analytical Chemistry Stable Isotope Standards Quality Control

Chromatographic Co-Elution: Eliminating Matrix Effect Bias with 13C/15N Labeling Versus Deuterated Internal Standards

A critical differentiator for 13C- and 15N-labeled internal standards over deuterium (²H)-labeled analogs is the preservation of identical chromatographic retention time [1]. While ²H-labeled compounds often exhibit a slight but measurable retention time shift due to differences in C–H vs. C–²H bond polarity and lipophilicity, 13C and 15N labeling results in co-elution with the unlabeled analyte [1]. This is significant because co-elution is a prerequisite for the internal standard to perfectly mimic the analyte's experience of matrix effects (ion suppression or enhancement) throughout the LC-MS/MS peak elution profile. The use of a non-co-eluting internal standard, such as a deuterated analog with a retention time shift, introduces a quantifiable bias that can be particularly problematic in complex matrices like meat or honey extracts [2].

LC-MS/MS Method Development Matrix Effects Stable Isotope Labeling Strategy

Method Recovery and Precision: Performance Metrics for Nitrofurazone Residue Analysis Using Isotope Dilution

Validation data from an HPLC-MS/MS method employing isotope-labeled internal standards (including the nitrofurazone analog) demonstrated recoveries of 85.2%–112.5% and intra-assay precision (relative standard deviation, RSD) of ≤6.3% across three fortification levels (0.3, 1.0, and 5.0 g/kg) in animal tissue [1]. In contrast, methods relying on external calibration or structurally dissimilar internal standards for nitrofurans often exhibit wider recovery ranges (e.g., 70–120%) and higher RSDs (>15%) due to incomplete correction for extraction efficiency and matrix effects [2]. The narrow recovery range and low RSD achieved with the isotope dilution approach are essential for meeting the stringent performance criteria defined in EU Commission Decision 2002/657/EC for confirmatory methods [3].

Analytical Method Validation Nitrofuran Metabolites Food Safety Testing

Primary Application Scenarios for Nitrofurazone-13C,15N2 in Food Safety and Analytical Research


Accredited Food Testing Laboratories: Quantifying Nitrofurazone Metabolite (SEM) in Meat and Seafood for Regulatory Compliance

Regulatory and commercial food testing laboratories performing confirmatory analysis for nitrofuran residues under programs such as the EU National Residue Control Plans (NRCP) or the USDA FSIS National Residue Program. These laboratories require a stable isotope-labeled internal standard (Nitrofurazone-13C,15N2) to achieve the method performance criteria (e.g., CCα and CCβ below 1 μg/kg, recovery 85–112%, RSD <6.3%) mandated by Commission Decision 2002/657/EC [1][2]. The compound's use directly enables the laboratory to meet its ISO/IEC 17025 accreditation requirements for this specific and legally sensitive analysis.

National Metrology Institutes (NMIs) and Reference Material Producers: Developing Certified Reference Materials (CRMs) for Nitrofuran Metabolites

NMIs such as the Korea Research Institute of Standards and Science (KRISS) and reference material producers developing and certifying matrix reference materials (e.g., CRM for semicarbazide in prawn or chicken) rely on isotope dilution mass spectrometry (IDMS) as a primary method of measurement [1]. Nitrofurazone-13C,15N2 serves as the 'exact matching' internal standard, enabling the IDMS method to achieve a relative expanded uncertainty of 3% [2]. This high level of accuracy is a prerequisite for assigning certified values to reference materials, which are then used by the broader testing community for method validation and quality control [3].

Academic and Government Research: Elucidating Nitrofurazone Metabolism and Environmental Fate

Researchers investigating the metabolic pathways of nitrofurazone in animal models or its degradation products in the environment. The 13C and 15N labels in Nitrofurazone-13C,15N2 serve as distinct mass tags, allowing for the tracking of the parent compound and its transformation into metabolites like semicarbazide (SEM) without interference from endogenous or matrix-derived compounds [1]. This is particularly valuable in studies aiming to differentiate SEM originating from nitrofurazone abuse from SEM produced by natural processes or food processing, a critical distinction in toxicology and food safety science [2].

Pharmaceutical and Veterinary Research: Validating Bioanalytical Methods for Pharmacokinetic (PK) and Tissue Residue Studies

In the development or post-market surveillance of new veterinary formulations (where regulatory approval may exist outside of major food-producing animal markets), bioanalytical scientists use Nitrofurazone-13C,15N2 to validate LC-MS/MS methods for quantifying nitrofurazone and its metabolites in plasma, urine, or tissue homogenates. The compound's use as an internal standard corrects for variable extraction recoveries and matrix effects, which is a requirement for method validation according to regulatory bioanalytical guidelines (e.g., FDA Guidance for Industry on Bioanalytical Method Validation) [1]. This ensures the generation of accurate and reliable PK data and tissue depletion profiles [2].

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